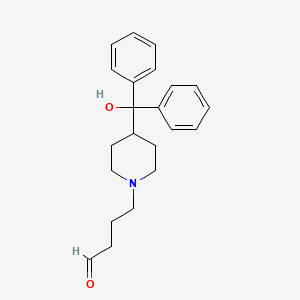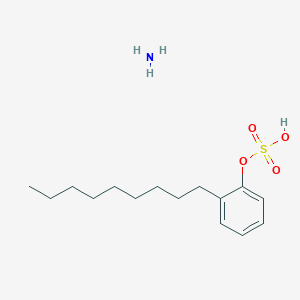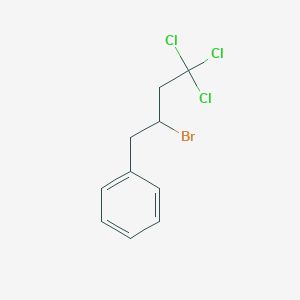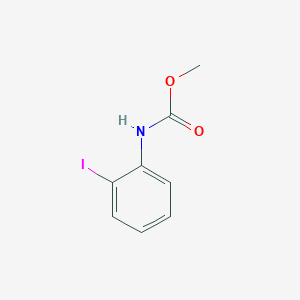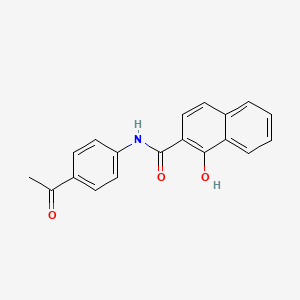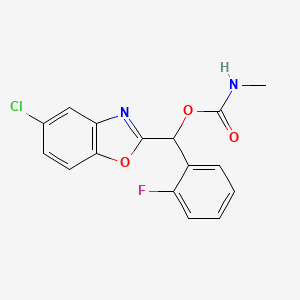
(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazole ring substituted with chlorine and fluorine atoms, along with a methylcarbamate group. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the positions substituted with chlorine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. Its unique chemical structure allows for the creation of materials with tailored functionalities .
作用機序
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .
類似化合物との比較
Similar Compounds
Benzoxazole: A parent compound with a simpler structure, used in various chemical and biological applications.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Methylcarbamate: A functional group present in various pesticides and pharmaceuticals.
Uniqueness
(5-Chloro-1,3-benzoxazol-2-yl)(2-fluorophenyl)methyl N-methylcarbamate stands out due to its unique combination of a benzoxazole ring with chlorine and fluorine substitutions, along with a methylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
104029-98-3 |
|---|---|
分子式 |
C16H12ClFN2O3 |
分子量 |
334.73 g/mol |
IUPAC名 |
[(5-chloro-1,3-benzoxazol-2-yl)-(2-fluorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H12ClFN2O3/c1-19-16(21)23-14(10-4-2-3-5-11(10)18)15-20-12-8-9(17)6-7-13(12)22-15/h2-8,14H,1H3,(H,19,21) |
InChIキー |
ZOHYLIOFLRFXDD-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC(C1=CC=CC=C1F)C2=NC3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
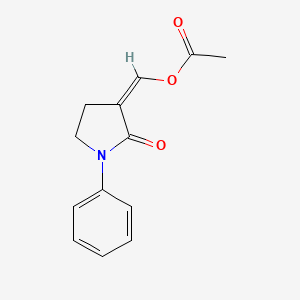
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)

